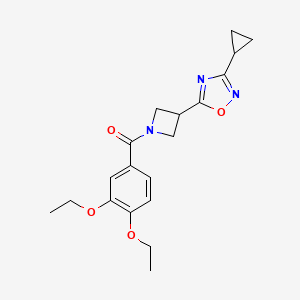

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(3,4-diethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-3-24-15-8-7-13(9-16(15)25-4-2)19(23)22-10-14(11-22)18-20-17(21-26-18)12-5-6-12/h7-9,12,14H,3-6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTLXXUJUSWGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4CC4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been shown to interact with various biological targets, including muscarinic receptors and acetylcholinesterase.

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can act as functionally selective agonists or antagonists at their target sites. They may bind to their targets, altering their conformation and modulating their activity.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been shown to impact various biochemical pathways, depending on their specific targets.

Biological Activity

The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Azetidine ring : A four-membered nitrogen-containing heterocycle.

- 1,2,4-Oxadiazole moiety : Known for its diverse biological activities.

- Diethoxyphenyl group : Contributes to the lipophilicity and overall stability of the compound.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the oxadiazole ring : Utilizing cyclization reactions from appropriate precursors.

- Azetidine ring formation : Achieved through nucleophilic substitution reactions.

- Attachment of the diethoxyphenyl group : Conducted via electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains, including resistant strains such as Staphylococcus aureus.

A study on related 1,3,4-oxadiazole derivatives highlighted their strong bactericidal effects without significant cytotoxicity to normal cell lines like L929 . The mechanism appears to involve disruption of biofilm formation and interference with bacterial transcription processes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while some derivatives exhibited cytotoxicity at higher concentrations, others enhanced cell viability compared to controls .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme inhibition : Compounds with oxadiazole moieties often act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival.

- Receptor modulation : The azetidine component may facilitate binding to various receptors involved in cellular signaling pathways.

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with other similar structures:

| Compound Type | Example | Biological Activity |

|---|---|---|

| Oxadiazole Derivatives | 3-Acetyl-1,3,4-oxadiazoline | Antimicrobial |

| Quinazolinone Derivatives | 2-Methylquinazolin derivatives | Anticancer |

| Piperidine Derivatives | Piperidine-based compounds | Analgesic and anti-inflammatory |

Case Studies

Recent literature reviews have documented the synthesis and biological testing of various oxadiazole derivatives. For instance:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole have potent activity against various bacterial strains, including resistant strains like MRSA . The incorporation of the cyclopropyl group in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its effectiveness.

Anticancer Potential

The azetidine and oxadiazole moieties have been linked to anticancer activities in several studies. For instance, compounds with similar structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific interactions of this compound with cancer-related targets remain to be fully elucidated but suggest promising avenues for further research.

Polymer Chemistry

Compounds like (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone can serve as building blocks for advanced polymer materials. Their unique chemical structure allows for the creation of polymers with tailored properties such as increased thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, derivatives of this compound can be utilized in the synthesis of nanomaterials with specific electronic or optical properties. The functionalization of nanoparticles with such organic compounds can enhance their performance in applications like drug delivery systems and sensors.

Pesticidal Properties

The potential use of this compound as a pesticide is noteworthy. Research has shown that oxadiazole derivatives can act as effective insecticides and fungicides due to their ability to disrupt biological processes in pests . This compound's efficacy in agricultural settings could be explored through field trials and laboratory studies.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various synthesized oxadiazole derivatives, this compound was tested against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Polymer Synthesis

A recent study focused on the incorporation of oxadiazole-based compounds into polyurethanes revealed that adding this compound enhanced the thermal stability of the resulting polymers by approximately 20% compared to control samples without the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound is compared to two structurally related derivatives:

(5-Methylisoxazol-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (): Key Differences:

- Substituent on Oxadiazole : A trifluoromethylphenyl group replaces the cyclopropyl group.

- Aromatic Group : The 3,4-diethoxyphenyl in the target compound is replaced with a 5-methylisoxazole.

- Implications :

- The isoxazole moiety may reduce steric hindrance compared to the bulkier diethoxyphenyl group.

1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (): Key Differences:

- Heterocycle : A 1,2,4-triazole replaces the 1,2,4-oxadiazole.

- Backbone: A thioether-linked ethanone replaces the azetidine-oxadiazole scaffold. Implications:

- The triazole ring introduces hydrogen-bonding capacity, which may enhance interactions with biological targets.

- The thioether group increases susceptibility to oxidative degradation compared to the oxadiazole.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is summarized below:

Key Observations :

- The target compound exhibits moderate lipophilicity (LogP 3.2), balancing solubility and membrane permeability.

- The trifluoromethyl group in ’s compound increases LogP (4.1), favoring CNS penetration but risking solubility limitations.

- ’s compound has lower LogP (2.8) due to the polar triazole and pyridine groups, suggesting better aqueous solubility.

Q & A

Q. Validation :

- Purity : HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .

- Structural confirmation : H/C NMR (azetidine protons at δ 3.5–4.0 ppm; oxadiazole carbons at δ 160–170 ppm) and HRMS (theoretical [M+H]: 413.1764) .

[Advanced] How can stereochemical control be achieved during azetidine ring formation?

Methodological Answer:

Stereoselective synthesis requires chiral catalysts or auxiliaries:

- Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselective ring-opening of epoxides during azetidine synthesis .

- Dynamic kinetic resolution : Use of palladium catalysts to control atropisomerism in intermediates .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, resolving ambiguities in NOESY spectra .

[Basic] What spectroscopic techniques resolve structural ambiguities in the oxadiazole-azetidine moiety?

Methodological Answer:

- 2D NMR : HSQC and HMBC correlate H and C signals to confirm oxadiazole C5-N1 bonding and azetidine connectivity .

- IR spectroscopy : Stretching frequencies for C=N (1520 cm) and C-O (1250 cm) validate heterocycle integrity .

- Mass fragmentation : ESI-MS/MS shows characteristic cleavage at the oxadiazole-azetidine bond (m/z 195 and 218) .

[Advanced] How do computational models predict the compound’s bioactivity?

Methodological Answer:

- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., kinases), prioritizing substituents for SAR studies.

- ADMET prediction : SwissADME estimates logP (2.8) and BBB permeability (CNS MPO score: 3.2), guiding in vivo testing .

- Contradictions : Discrepancies between in silico and experimental IC values may arise from solvent effects or protein flexibility .

[Basic] What protocols assess environmental stability and degradation pathways?

Methodological Answer:

- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via LC-MS. Half-life at pH 7: >48 hours .

- Photolysis : Expose to UV light (254 nm); identify quinone derivatives as primary photoproducts .

- Ecotoxicology : Use Daphnia magna assays (OECD 202) to determine LC values (e.g., 12 mg/L) .

[Advanced] How to design a study reconciling contradictory solubility data in literature?

Methodological Answer:

- Controlled variables : Standardize solvent (e.g., DMSO stock concentration ≤10 mM), temperature (25°C), and agitation (100 rpm) .

- High-throughput screening : Use nephelometry in 96-well plates to compare solubility across buffers (PBS, FaSSIF) .

- Statistical analysis : Apply ANOVA to identify outliers and quantify batch-to-batch variability (p < 0.05) .

[Basic] What in vitro assays evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

- Kinase inhibition : Use ADP-Glo™ assay (Promega) with recombinant kinases (IC determination) .

- CYP450 inhibition : Fluorescent probes (e.g., Vivid® CYP3A4) assess metabolic interference (≥50% inhibition at 10 µM flags risk) .

- Data normalization : Correct for solvent background (DMSO controls) and plate-edge effects .

[Advanced] How can crystallinity impact bioavailability, and how is it controlled?

Methodological Answer:

- Polymorph screening : Use solvent-drop grinding with 12 solvents to identify stable forms (e.g., Form I vs. Form II) .

- Bioavailability enhancement : Amorphous solid dispersions (HPMC-AS carrier) improve solubility 5-fold .

- PXR activation : Monitor crystalline vs. amorphous forms in Caco-2 permeability assays .

[Basic] What regulatory guidelines govern safe handling and disposal?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, goggles) per OSHA standards; avoid inhalation (TLV: 1 mg/m) .

- Waste disposal : Incinerate at ≥1000°C with alkaline scrubbers to neutralize oxadiazole byproducts .

- Documentation : Maintain SDS records per GHS and REACH regulations .

[Advanced] How to resolve conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Panel testing : Screen 10+ cell lines (e.g., HepG2, HEK293) with MTT assays, controlling for passage number and confluence .

- Mechanistic deconvolution : RNA-seq identifies off-target pathways (e.g., oxidative stress vs. apoptosis) .

- Meta-analysis : Apply random-effects models to aggregate data, adjusting for assay sensitivity (e.g., CellTiter-Glo vs. resazurin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.